REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([C:8]([OH:17])([C:13]([F:16])([F:15])[F:14])[C:9]([F:12])([F:11])[F:10])[CH:5]=[N:6][CH:7]=1.C([Mg]Cl)(C)C.CN([CH:26]=[O:27])C>C1COCC1>[F:10][C:9]([F:12])([F:11])[C:8]([C:4]1[CH:5]=[N:6][CH:7]=[C:2]([CH:3]=1)[CH:26]=[O:27])([OH:17])[C:13]([F:16])([F:15])[F:14]
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
0.015 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Type
|
CUSTOM
|
Details
|
stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for additional 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction, it
|
Type
|
CUSTOM
|
Details
|
was quenched with saturated ammonium chloride solution
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
aqueous phase was extracted again with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layer was dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(F)(F)F)(O)C=1C=NC=C(C=O)C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |